2-Hydroxy-2-(oxolan-3-yl)propanoic acid
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Overview
Description
2-Hydroxy-2-(oxolan-3-yl)propanoic acid is an organic compound with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . It is also known by its IUPAC name, 2-hydroxy-2-tetrahydro-3-furanylpropanoic acid . This compound is characterized by the presence of a hydroxy group and a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid typically involves the reaction of tetrahydrofuran with a suitable precursor under controlled conditions. One common method includes the use of a Grignard reagent, where tetrahydrofuran is reacted with a halogenated precursor in the presence of a magnesium catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(oxolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxy-2-(oxolan-3-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions . These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(oxolan-2-yl)propanoic acid
- 2-Hydroxy-2-(oxolan-4-yl)propanoic acid
- 2-Hydroxy-2-(oxolan-5-yl)propanoic acid
Uniqueness
2-Hydroxy-2-(oxolan-3-yl)propanoic acid is unique due to the specific positioning of the hydroxy group and the tetrahydrofuran ring. This configuration imparts distinct chemical properties and reactivity compared to its isomers. The compound’s ability to undergo various chemical transformations and its wide range of applications make it a valuable molecule in both research and industry .
Properties
IUPAC Name |
2-hydroxy-2-(oxolan-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKBIVLRCOXRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1537043-47-2 |
Source
|
Record name | 2-hydroxy-2-(oxolan-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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